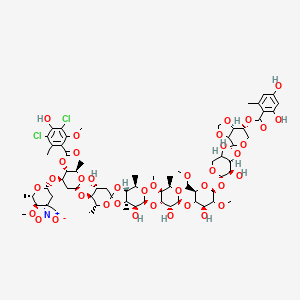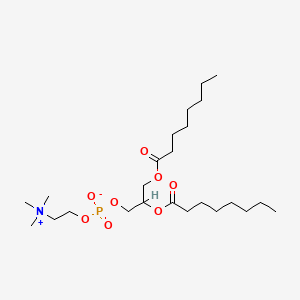
Pregnanediol V
Overview
Description
Pregnanediol, or 5β-pregnane-3α,20α-diol, is an inactive metabolic product of progesterone . It can be measured in urine, offering an indirect way to measure progesterone levels in the body .
Synthesis Analysis
Design and synthesis of compounds began with commercially available pregnanediol . The 3-hydroxy group on pregnanediol could be selectively protected by tert-Butyldiphenylchlorosilane (TBDPSCl) to obtain compound 2 with a 59% yield .Molecular Structure Analysis
Pregnanediol V has a molecular formula of C21H36O2 . Its average mass is 320.509 Da and its mono-isotopic mass is 320.271515 Da .Chemical Reactions Analysis
The atmospheric oxidation of Pregnanediol V at 25 degrees Celsius results in an overall OH rate constant of 46.5573 E-12 cm3/molecule-sec and a half-life of 0.230 .Physical And Chemical Properties Analysis
Pregnanediol V has a molecular formula of C21H36O2 . Its average mass is 320.509 Da and its mono-isotopic mass is 320.271515 Da .Scientific Research Applications
Pregnanediol in Clinical and Research Contexts
Pregnanediol, a metabolite of progesterone, has been extensively studied for its clinical significance and applications in research. Watteville (1951) noted pregnanediol's structural resemblance to progesterone, suggesting its role as a metabolite of progesterone, pivotal in understanding its biological significance (Watteville, 1951). This correlation between pregnanediol and progesterone has been fundamental in endocrinological studies and clinical diagnostics.
Pregnanediol in Pregnancy and Menstrual Cycle Studies
Pregnanediol has been instrumental in pregnancy and menstrual cycle research. Buxton (1940) described its synthesis and excretion, underscoring its presence in urine during pregnancy and the luteal phase of the menstrual cycle (Buxton, 1940). This feature has made pregnanediol determinations a valuable tool in assessing pregnancy status and understanding menstrual physiology.
Advances in Pregnanediol Determination Techniques
Significant advancements have been made in the methods for determining pregnanediol levels. Wooster (1942) discussed the importance of pregnanediol for steroid chemists, highlighting its use in understanding progesterone metabolism and corpus luteum activity (Wooster, 1942). These advancements have improved the accuracy of pregnanediol measurements, contributing to a better understanding of its role in various physiological processes.
Clinical Application and Limitations
M. Stern (1966) pointed out that the clinical application of urinary pregnanediol assays has been of limited value, mainly due to the complexity in its derivation from various glands and its excretion in multiple forms (Stern, 1966). This limitation emphasizes the need for precise methods and a deeper understanding of pregnanediol's metabolic pathways.
Role in Diagnostics and Treatment Monitoring
The role of pregnanediol in diagnostics, particularly in assessing progestational activity and its implications in conditions like habitual abortion, has been a subject of research. Coyle et al. (1955) studied the variations in pregnanediol excretion and its impact on diagnostics (Coyle, Mitchell, Russell, & Paine, 1955). These studies contribute to our understanding of pregnanediol's diagnostic potential in reproductive health.
Fertility and Menstrual Cycle Monitoring
Pregnanediol has also been used to define the potentially fertile period in the menstrual cycle. Blackwell, Brown, and Cooke (1998) identified a threshold value for pregnanediol as a marker for the end of fertility in the menstrual cycle (Blackwell, Brown, & Cooke, 1998). This application is significant in fertility research and family planning.
Future Directions
The glucocorticoid precursor metabolite tetrahydro-11-deoxycortisol(THS) and androgen precursor metabolites pregnanediol and pregnanetriol were found to be the most informative steroids in discriminating ACC from ACA . This indicates potential future directions in the diagnosis and prognosis of adrenocortical carcinoma .
properties
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14-,15-,16+,17-,18+,19+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYQTGBBEZQBGO-OQOYYRQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501020842 | |
| Record name | Pregnanediol V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501020842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pregnanediol V | |
CAS RN |
80-91-1 | |
| Record name | 5β-Pregnane-3α,20β-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pregnanediol V | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregnanediol V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501020842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-β-pregnane-3-α,20-β-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREGNANEDIOL V | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69Z9A22236 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Disodium bis[mu-tartrato(4-)]diantimonate(2-)](/img/structure/B1214636.png)










